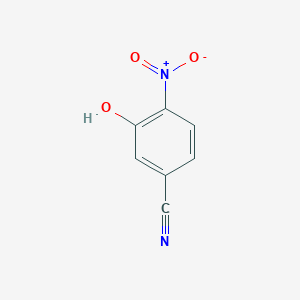

3-Hydroxy-4-nitrobenzonitrile

描述

Overview of Research Relevance in Organic Synthesis and Beyond

The primary research application identified for 3-Hydroxy-4-nitrobenzonitrile is in the synthesis of more complex heterocyclic structures. Specifically, it is utilized as a precursor in the creation of arylbenzoxazoles. lookchem.com These resulting compounds have been investigated for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target of interest in cardiovascular disease research. lookchem.com The synthetic utility of this compound is rooted in the reactivity of its functional groups, which allow for a variety of chemical transformations.

While specific, documented applications in other fields are not as prevalent as for its isomer, 4-hydroxy-3-nitrobenzonitrile (B1293937), the inherent chemical functionalities of this compound suggest its potential as a building block in the development of novel compounds in medicinal chemistry and materials science. Its structural features make it a valuable subject for academic research exploring structure-activity relationships.

Importance of Functional Groups in Modulating Chemical Behavior for Advanced Applications

The chemical personality of this compound is dictated by the interplay of its three functional groups:

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can be readily reduced to an amino group (-NH₂), opening up a vast array of subsequent chemical modifications and the synthesis of amino-substituted derivatives.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a hydrogen bond donor and can act as a nucleophile or be deprotonated to form a phenoxide ion. chemscene.com Its presence can direct electrophilic aromatic substitution and is crucial for the compound's solubility characteristics and its ability to interact with biological targets.

The specific ortho- and meta-positioning of these groups relative to each other in this compound creates a unique electronic and steric environment that governs its reactivity and potential applications, distinguishing it from other isomers.

Broader Context of Nitrated Benzonitrile (B105546) Derivatives in Chemical Research

Nitrated benzonitrile derivatives, as a class, are of significant interest in several areas of chemical research:

Pharmaceuticals: Many compounds containing the nitrated benzonitrile scaffold serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). innospk.comontosight.ai The functional groups allow for the construction of complex molecular architectures with desired pharmacological properties. For instance, the related compound 4-Hydroxy-3-nitrobenzonitrile is an intermediate in the synthesis of Febuxostat, a medication for gout. innospk.com

Agrochemicals: Certain benzonitrile derivatives have been developed as herbicides and fungicides. ontosight.ai The biological activity is often conferred by the specific combination and positioning of functional groups on the benzene (B151609) ring.

Materials Science: The chromophoric properties imparted by the nitro group, in conjunction with other functional groups, make some nitrated benzonitriles and their derivatives useful in the development of dyes, pigments, and polymers. ontosight.ai

The study of compounds like this compound contributes to the broader understanding of how substituent effects can be harnessed to design and create new molecules with tailored properties for a wide range of advanced applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18495-15-3 chemscene.comnih.gov |

| Molecular Formula | C₇H₄N₂O₃ chemscene.comnih.gov |

| Molecular Weight | 164.12 g/mol chemscene.comnih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2-nitro-5-cyanophenol, 5-cyano-2-nitrophenol nih.gov |

| XLogP3 | 1.5 nih.gov |

| Hydrogen Bond Donor Count | 1 chemscene.comnih.gov |

| Hydrogen Bond Acceptor Count | 4 chemscene.comnih.gov |

| Rotatable Bond Count | 1 chemscene.com |

| Complexity | 227 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNIFYUIFUWEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568388 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-15-3 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-Hydroxy-4-nitrobenzonitrile

The synthesis of this compound, a valuable intermediate in various chemical syntheses, can be achieved through several strategic pathways. These methods primarily involve the introduction of a nitro group onto a pre-existing benzonitrile (B105546) framework.

Nitration Pathways of Precursor Benzonitrile Compounds

The direct nitration of 3-hydroxybenzonitrile serves as a primary route to this compound. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl group of the precursor is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. This directing influence guides the incoming nitro group to the 4-position, ortho to the hydroxyl group and meta to the nitrile group.

Similarly, the nitration of 3-hydroxybenzaldehyde (B18108) can produce 3-hydroxy-4-nitrobenzaldehyde (B145838), which can then be converted to this compound. ontosight.ai One reported method for this conversion involves a Schmidt reaction using azidotrimethylsilane (B126382) and triflic acid, affording the nitrile in good yield. mdpi.com

Another approach involves the nitration of a protected precursor. For instance, starting with 4-ethylphenol, nitration followed by reduction can be employed to synthesize related hydroxybenzonitrile derivatives. smolecule.com This highlights the general strategy of introducing the nitro group at a specific position relative to an existing activating group.

Regioselective Synthesis Approaches

Achieving regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds. In the case of this compound, the inherent directing effects of the hydroxyl and nitrile groups on the benzene (B151609) ring largely control the regiochemical outcome of nitration. The powerful ortho-, para-directing ability of the hydroxyl group strongly favors the introduction of the nitro group at the positions ortho and para to it. The deactivating and meta-directing nature of the nitrile group further reinforces the preference for substitution at the 4-position.

Studies on the electrophilic aromatic bromination of 3-hydroxybenzonitrile have shown that the major products are 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile, with only a minor amount of 4-bromo-3-hydroxybenzonitrile (B1344784) formed. mdpi.com While this reaction involves a different electrophile, it underscores the directing influence of the substituents. The development of highly regioselective synthetic methods is an active area of research, often employing specific catalysts or directing groups to achieve the desired isomer. beilstein-journals.orgliverpool.ac.ukmdpi.comresearchgate.net

Derivatization Reactions of this compound

The presence of three distinct functional groups—hydroxyl, nitro, and nitrile—makes this compound a versatile platform for a wide range of chemical transformations.

Modification of the Hydroxyl Group

The hydroxyl group can undergo various reactions, including etherification. For example, 4-hydroxy-3-nitrobenzonitrile (B1293937), an isomer of the title compound, can be used in the synthesis of 4-methoxy-3-nitrobenzonitrile. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This type of reaction typically involves treatment with an alkylating agent in the presence of a base. The hydroxyl group can also be converted to other functional groups through nucleophilic substitution reactions.

Reactions Involving the Nitro Group, including Reduction to Amino Functionality

The nitro group is readily reduced to an amino group, providing a gateway to a diverse array of derivatives. This transformation is a cornerstone of aromatic chemistry. Common reducing agents include metals like tin or iron in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. orientjchem.orgunimi.it For example, 3-bromo-5-nitrobenzonitrile (B1276932) can be reduced to 3-amino-5-bromobenzonitrile using stannous chloride. google.com The reduction of nitro compounds can also be achieved using reagents like ascorbic acid, although its effectiveness can vary depending on other substituents present on the aromatic ring. dergipark.org.tr The resulting amino group can then participate in a multitude of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into several other functionalities. One of the most common transformations is hydrolysis to a carboxylic acid or an amide. The conversion of nitriles to amides can be achieved using N,N-disubstituted hydroxylamine. researchgate.net The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.com Furthermore, the nitrile group can participate in cycloaddition reactions and can be used to construct heterocyclic rings. The transformation of aldehydes to nitriles is also a well-established process in organic synthesis. asianpubs.org

Interactive Data Table: Synthesis and Reactions of this compound and Related Compounds

| Reaction Type | Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Nitration | 3-Hydroxybenzaldehyde | Azidotrimethylsilane, Triflic Acid | This compound | 82 | mdpi.com |

| Etherification | 4-Hydroxy-3-nitrobenzonitrile | Alkylating agent, base | 4-Methoxy-3-nitrobenzonitrile | N/A | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Nitro Reduction | 3-Bromo-5-nitrobenzonitrile | SnCl₂·2H₂O | 3-Amino-5-bromobenzonitrile | N/A | google.com |

| Nitrile to Amide | Benzonitrile | N,N-diethylhydroxylamine, H₂O | Benzamide (B126) | 92 | researchgate.net |

| Nitrile to Amine | 4-Ethyl-3-hydroxybenzonitrile | Raney nickel, H₂ | 4-Ethyl-3-aminomethylbenzonitrile | >85 | smolecule.com |

Halogenation Reactions (e.g., Iodination leading to 3-iodo-4-hydroxy-5-nitrobenzonitrile)

The aromatic ring of this compound is activated towards electrophilic substitution, allowing for halogenation reactions such as iodination. A key transformation is the synthesis of 3-iodo-4-hydroxy-5-nitrobenzonitrile, a compound with noted chemotherapeutic properties. google.com This reaction is typically achieved by treating the precursor, 4-cyano-2-nitrophenol (an isomer of this compound), with an aqueous solution of an alkali metal iodide and an alkali metal iodate (B108269) under acidic conditions. google.comgoogle.com Another method involves the electrolytic iodination of a related precursor in an aqueous or aqueous-organic medium, which can proceed rapidly and with high yields. google.com

Table 1: Iodination Reaction of Hydroxy-Nitrobenzonitrile Precursor

| Reactant | Reagents | Conditions | Product | Yield |

| 4-Cyano-2-nitrophenol | Potassium Iodide (KI), Potassium Iodate (KIO₃) | Acidic | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | High |

| 3-Nitro-4-hydroxybenzonitrile | Alkali Metal Iodide or Iodine | Electrolytic Iodination | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | 98% google.com |

Nucleophilic Substitution Reactions with other Substituents

The electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a good leaving group is present. While direct substitution on the unsubstituted ring is challenging, related compounds demonstrate this reactivity. For instance, 4-fluoro-3-nitrobenzonitrile (B23716) readily undergoes SNAr where the fluoride (B91410) ion is displaced by nucleophiles. acs.org

For this compound itself, transformations often begin with the modification of its existing functional groups. The nitro group can be reduced to an amine, which can then act as an internal nucleophile or be transformed into a better leaving group. nih.gov Advanced methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen are also applicable to nitroaromatic compounds, allowing for the introduction of a substituent ortho or para to the nitro group. cardiff.ac.ukrsc.org

Role as a Precursor or Building Block in Complex Organic Synthesis

This compound and its isomers are valuable building blocks in organic synthesis. The presence of three distinct functional groups—hydroxyl, nitro, and cyano—offers multiple reaction sites that can be addressed selectively to construct more complex molecules. google.cominnospk.com

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motif of hydroxy-nitrobenzonitrile is a key component in the synthesis of various pharmaceutically active compounds.

A prominent example is the synthesis of the anthelmintic drug Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile). smolecule.comdissertationtopic.net The synthesis starts with p-hydroxybenzonitrile, which undergoes nitration to yield 4-hydroxy-3-nitrobenzonitrile. This intermediate is then iodinated to produce the final API, which is effective against parasitic worms. dissertationtopic.net

Furthermore, 4-hydroxy-3-nitrobenzonitrile serves as a crucial intermediate in the development of novel xanthine (B1682287) oxidase inhibitors for treating hyperuricemia. nih.gov The synthetic route involves the chemical reduction of the nitro group to an amine, yielding 3-amino-4-hydroxybenzonitrile (B81792). This intermediate is then used to construct more complex heterocyclic drugs. nih.gov

Development of Novel Heterocyclic Systems

The transformation of this compound derivatives is a key strategy for synthesizing novel heterocyclic compounds. The reduction of the nitro group to an amine is a common initial step, creating a reactive site for cyclization reactions. nih.gov

For example, the resulting 3-amino-4-hydroxybenzonitrile can undergo cyclization with triethyl orthoformate and sodium azide (B81097) to form a tetrazole ring. nih.gov This demonstrates the utility of the hydroxy-nitrobenzonitrile scaffold in accessing complex heterocyclic systems with potential biological activity. This pathway is instrumental in creating libraries of compounds for drug discovery, including potential inhibitors for enzymes like xanthine oxidase. nih.gov The synthesis of indole (B1671886) derivatives, a privileged scaffold in medicinal chemistry, can also be achieved from nitroarene precursors through reductive annulation processes. rsc.org

Investigations into Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Nitration Reactions Involving Benzonitrile (B105546) Scaffolds

The synthesis of 3-Hydroxy-4-nitrobenzonitrile typically involves the nitration of a substituted benzonitrile precursor. The mechanism of nitration for aromatic compounds proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. libretexts.org

In the case of synthesizing this compound, a common precursor is 3-hydroxybenzonitrile. The hydroxyl group (-OH) is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance (+R effect). lasalle.edu The cyano group (-CN), conversely, is a deactivating, meta- directing group due to its inductive electron withdrawal (-I effect) and resonance withdrawal (-R effect). libretexts.org

When 3-hydroxybenzonitrile undergoes nitration, the powerful activating and directing effect of the hydroxyl group dominates. It directs the incoming electrophile (NO₂⁺) to the positions ortho and para to it.

Position 2 (ortho): Steric hindrance from the adjacent hydroxyl group may occur.

Position 4 (ortho): This position is activated by the hydroxyl group.

Position 6 (para): This position is also activated by the hydroxyl group.

The formation of this compound indicates that nitration occurs at the C4 position, which is ortho to the hydroxyl group and meta to the cyano group. The alternative isomer, 5-hydroxy-2-nitrobenzonitrile, would result from nitration at the C6 position. The regioselectivity can be influenced by reaction conditions such as temperature and the specific nitrating agent used. For instance, indirect nitration methods using reagents like ammonium (B1175870) nitrate (B79036) and a copper catalyst can offer higher selectivity and yields compared to direct nitration with nitric and sulfuric acid.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The reactivity of this compound in substitution reactions is twofold, accommodating both nucleophilic and electrophilic pathways depending on the attacking species and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group significantly deactivates the aromatic ring towards electrophiles but activates it for nucleophilic aromatic substitution. alchempharmtech.com For SNAr to occur, a good leaving group is typically required on the ring, positioned ortho or para to the activating nitro group. In this compound, there isn't a typical leaving group like a halogen. However, under certain conditions, the nitro group itself can be displaced by a strong nucleophile, a reaction that is particularly feasible in electron-deficient nitroarenes. researchgate.net Furthermore, the hydroxyl group can also participate in nucleophilic substitution reactions, for example, through etherification by reaction with alkyl halides under basic conditions.

Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on the this compound ring is challenging due to the presence of two deactivating groups (nitro and cyano). However, the hydroxyl group is a powerful activating group. The directing effects of the three substituents must be considered collectively. msu.edu

-OH group (at C3): Activating, ortho-, para- director (directs to C2, C4, C6).

-NO₂ group (at C4): Deactivating, meta- director (directs to C2, C6).

-CN group (at C1): Deactivating, meta- director (directs to C3, C5).

The positions C2 and C6 are strongly activated by the hydroxyl group and also favored (or least disfavored) by the nitro group. The C5 position is directed by the cyano group but deactivated by the others. Therefore, an incoming electrophile would most likely attack the C2 or C6 positions, with the final product distribution depending on steric factors and the specific electrophile. For example, electrophilic bromination of 3-hydroxybenzonitrile yields primarily the 2-bromo and 6-bromo (equivalent to 2-bromo-5-hydroxybenzonitrile) products, demonstrating the directing power of the hydroxyl group. mdpi.comresearchgate.net

Redox Chemistry and Reductive Transformations of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, a common and synthetically useful transformation for nitroaromatic compounds. mit.edu The reduction converts the nitro group (-NO₂) into an amino group (-NH₂), yielding 4-amino-3-hydroxybenzonitrile.

This transformation typically proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, following the pathway first described by Haber. orientjchem.orgunimi.it The specific products can sometimes be controlled by the choice of reducing agent and reaction conditions.

A variety of reducing systems can be employed for this purpose. Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel in the presence of hydrogen gas. mdpi.com Chemical reducing agents are also effective.

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature | A common, efficient, and clean method. mdpi.com |

| Hydrazine (N₂H₄) / Raney Ni | Ethanol solvent, reflux | A powerful reducing system. |

| Iron (Fe) / Acetic Acid or HCl | Aqueous or alcoholic solvent, heat | A classic, inexpensive method (Béchamp reduction). unimi.it |

| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst (e.g., Ni, Co, Fe) to be effective for nitro groups. unimi.it | NaBH₄ alone is generally not strong enough. |

| Organophosphorus Reagents (e.g., P(OEt)₃) | High temperatures, often used for reductive cyclizations. mit.edu | Can involve nitrene intermediates. |

Photochemical Reactivity and Environmental Degradation Pathways

Nitroaromatic compounds are known to be photochemically active and can undergo various transformations upon exposure to light. The environmental fate of this compound is influenced by both photochemical and biological degradation processes.

Research on the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) has shown that its photolytic destruction in water can lead to the formation of 4-hydroxy-3-nitrobenzonitrile (B1293937) as one of the main photoproducts, particularly in the presence of nitrite (B80452) ions. sigmaaldrich.comsigmaaldrich.com This indicates a pathway where a bromine atom is substituted by a nitro group under UV irradiation.

The photochemical reactivity of nitroarenes can involve the photoexcited nitro group abstracting a hydrogen atom, leading to the formation of a nitrosoarene. acs.org This intermediate can then undergo further reactions. Such processes are relevant to the environmental degradation of these compounds.

The biodegradation of nitroaromatic compounds in soil and water is a critical environmental process. Microorganisms have evolved specific enzymatic pathways to break down these molecules. researchgate.net Degradation can occur aerobically or anaerobically, often initiated by nitroreductase enzymes that reduce the nitro group. researchgate.netepa.gov The biodegradability of a specific compound like this compound would depend on factors such as the microbial populations present and environmental conditions. Studies on related compounds show that the position of the nitro group can significantly affect the rate and pathway of degradation. epa.gov For instance, some bacterial strains can utilize certain isomers of nitrobenzoic acid as a sole carbon source while being unable to metabolize others. epa.gov

Influence of Aromaticity and Substituent Effects on Reactivity

-OH (Hydroxyl) Group: Exhibits a -I effect (inductive withdrawal due to oxygen's electronegativity) but a much stronger +R effect (resonance donation of a lone pair). The net result is strong ring activation and ortho-, para- direction. libretexts.org

-NO₂ (Nitro) Group: Shows strong -I and -R effects. Both effects withdraw electron density from the ring, making it a powerful deactivating and meta- directing group. lasalle.edu

-CN (Cyano) Group: Similar to the nitro group, it exhibits strong -I and -R effects, leading to deactivation and meta- direction. libretexts.org

Combined Effect on Reactivity: The interplay of these effects creates a nuanced reactivity map on the aromatic ring.

For Electrophilic Aromatic Substitution (EAS): The powerful activating +R effect of the hydroxyl group competes with the deactivating effects of the nitro and cyano groups. The hydroxyl group's influence is dominant, making the ring more reactive than, for example, 1-cyano-4-nitrobenzene, and directing incoming electrophiles to the positions ortho and para to itself (C2, C6). libretexts.orgmsu.edu

For Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles, especially at positions ortho and para to these groups. alchempharmtech.com

This balance of competing electronic demands makes this compound a versatile, albeit complex, building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Hydroxy-4-nitrobenzonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to confirm the identity and purity of the compound following its synthesis. sci-hub.segoogle.com

In research focused on the preparation of isomeric cyano-substituted nitrophenols, ¹H NMR analysis was essential for determining the ratio of products from nitration reactions. google.com Furthermore, studies involving the synthesis of its derivatives, such as amidino-substituted 2-aminophenols, utilize ¹H and ¹³C NMR to fully characterize the final products, with the observed chemical shifts and coupling constants confirming the proposed structures. sci-hub.se While specific spectral data is not always published in detail, the application of NMR is consistently cited as the definitive method for structural verification. sci-hub.segoogle.com

The expected NMR signals for this compound are based on its distinct chemical environments.

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound

| Nucleus | Environment | Expected Chemical Shift (ppm) & Multiplicity |

| ¹H | Aromatic H (adjacent to -CN) | Doublet |

| Aromatic H (adjacent to -NO₂) | Doublet | |

| Aromatic H (between -OH and -CN) | Doublet of doublets | |

| Hydroxyl H (-OH) | Singlet (broad) | |

| ¹³C | Carbonyl C (-C≡N) | Quaternary signal |

| Aromatic C (ipso, attached to -OH) | Quaternary signal | |

| Aromatic C (ipso, attached to -NO₂) | Quaternary signal | |

| Aromatic C (ipso, attached to -CN) | Quaternary signal | |

| Aromatic C-H | Tertiary signals |

Note: Specific chemical shift values can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive tool for identifying the key functional groups within the this compound molecule. These spectra provide a unique "molecular fingerprint" based on the vibrational modes of its bonds.

Analysis via FT-IR and NMR is considered a standard method for verifying the presence of the principal functional groups after synthesis, such as in the reduction of this compound to its amino derivative. The characteristic frequencies for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups, along with the aromatic ring vibrations, can be predicted and identified.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | FT-IR, Raman |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | FT-IR, Raman |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 | FT-IR, Raman |

| Symmetric N-O Stretch | 1300 - 1370 | FT-IR, Raman | |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Stretch | 3000 - 3100 | FT-IR, Raman |

Note: These are general ranges. The precise peak positions are influenced by the electronic effects of adjacent substituents and intermolecular interactions in the solid state.

Mass Spectrometry Techniques for Product Identification and Mechanistic Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of this compound and for monitoring its chemical transformations. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

In synthetic procedures, such as the preparation of compounds for modulating Mycobacterium tuberculosis response, LC-MS is used to track the progress of reactions starting from this compound. google.com The observation of the expected molecular ion peak in the mass spectrum serves as a crucial checkpoint to confirm that the reaction has proceeded as intended and to verify the identity of the product. google.com This method ensures that the correct molecular formula is achieved before proceeding with subsequent synthetic steps or biological assays.

Current literature does not support the application of this compound as a matrix in MALDI-MS. Extensive research has instead identified its isomer, 4-Hydroxy-3-nitrobenzonitrile (B1293937) , as a highly effective, general-purpose MALDI matrix. This isomer is noted for its strong UV absorption and its ability to provide a clean background in the low mass range, making it superior for the analysis of small molecules, peptides, and lipids. Searches for MALDI applications for this compound indicate that it is primarily considered a synthetic intermediate, with no reported use as a MALDI matrix.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the crystal structure of this compound itself is not widely reported, X-ray crystallography has been successfully employed to determine the precise three-dimensional structure of its complex derivatives. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In a study detailing the synthesis of novel amidino-substituted 2-arylbenzoxazoles, this compound was used as a key starting material. sci-hub.se The subsequent derivatives, amidino-substituted 2-aminophenols, were crystallized, and their structures were unambiguously confirmed by single-crystal X-ray diffraction analysis. sci-hub.se This application underscores the importance of this compound as a scaffold for building more complex molecules whose final, intricate architectures can be definitively resolved using crystallographic methods.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-Hydroxy-4-nitrobenzonitrile, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netsci-hub.se These calculations confirm a planar geometry for the benzonitrile (B105546) ring system, a result of the interplay between the electron-withdrawing nitro and nitrile groups and the electron-donating hydroxyl group.

The presence of the hydroxyl group (-OH) ortho to the nitro group (-NO₂) allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation and stability. The electronic structure is characterized by significant polarization due to the strong electron-withdrawing effects of the nitro and nitrile substituents.

Table 1: Predicted Geometrical Parameters for this compound| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-CN | ~1.46 |

| C≡N | ~1.15 |

| C-NO₂ | ~1.46 |

| N-O | ~1.23 |

| C-OH | ~1.35 |

| Bond Angles (°) | |

| CCC (aromatic) | ~118 - 122 |

| C-C-N (nitrile) | ~178 |

| C-C-N (nitro) | ~119 |

| O-N-O | ~124 |

| C-C-O (hydroxyl) | ~121 |

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (E_HOMO) relates to the ability to donate an electron (ionization potential), while the LUMO energy (E_LUMO) relates to the ability to accept an electron (electron affinity). ekb.eg The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key indicator of molecular stability and reactivity; a smaller gap suggests that charge transfer can occur more readily within the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.tr

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of electron redistribution. nih.gov

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is defined as ω = μ² / (2η). dergipark.org.truchile.cl A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity Index (ω⁻): A parameter that considers the hardness and chemical potential of both the electrophile and the nucleophile to measure the likelihood of adduct formation. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound| Descriptor | Symbol | Formula | Typical Predicted Value Range (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.0 to -7.5 |

| LUMO Energy | E_LUMO | - | -2.5 to -3.5 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 3.5 to 4.5 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.2 to -5.5 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.25 |

| Softness | S | 1 / η | 0.44 to 0.57 |

| Electrophilicity Index | ω | μ² / (2η) | 4.0 to 6.5 |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. science.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values.

Red Regions: Indicate areas of high electron density and strong negative electrostatic potential, making them susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group.

Blue Regions: Indicate areas of low electron density and strong positive electrostatic potential, identifying them as prime sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most positive region, highlighting its acidic nature. nih.gov

Green Regions: Represent areas with a near-neutral electrostatic potential.

The MEP surface confirms the significant charge polarization within the molecule, with the nitro and nitrile groups acting as strong electron-withdrawing centers and the hydroxyl group as an electron-donating center. science.gov

Theoretical Studies of Vibrational Spectra and Spectroscopic Interpretations

Theoretical calculations of vibrational spectra (Infrared and Raman) are performed using DFT to complement and help interpret experimental data. researchgate.net By calculating the harmonic vibrational frequencies, specific absorption bands can be assigned to the stretching and bending motions of the molecule's functional groups. mdpi.com For complex molecules, a scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental results. researchgate.net

Key vibrational modes for this compound include:

O-H stretching: A broad band, typically influenced by hydrogen bonding.

C≡N stretching: A sharp, intense band characteristic of the nitrile group, expected around 2230 cm⁻¹.

NO₂ asymmetric and symmetric stretching: Two distinct bands characteristic of the nitro group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretching: Associated with the phenolic hydroxyl group.

Aromatic C-H and C-C stretching: Multiple bands corresponding to the vibrations of the benzene (B151609) ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | 3200 - 3400 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C≡N stretch | 2225 - 2240 |

| C=C stretch (aromatic) | 1450 - 1600 |

| NO₂ asymmetric stretch | 1520 - 1560 |

| NO₂ symmetric stretch | 1340 - 1370 |

| C-O stretch (phenol) | 1200 - 1280 |

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the structure, stability, and crystal packing of molecules. For this compound, the most significant NCI is the intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group.

Computational methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are used to investigate these interactions. nih.gov NBO analysis can quantify the strength of the hydrogen bond by examining the interaction between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the O-H bond (acceptor). Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal lattice, highlighting the nature and extent of NCIs. researchgate.net

Computational Prediction of Electronic Properties for Applications (e.g., organic photovoltaics, charge-transfer efficiency)

The electronic properties derived from quantum mechanical calculations, such as the HOMO-LUMO gap, are vital for predicting a molecule's suitability for applications in organic electronics. physchemres.org In the field of organic photovoltaics (OPVs), materials with specific electronic characteristics are required to facilitate efficient light absorption and charge separation. uol.denih.gov

Computational studies can predict key parameters for OPV performance:

Intramolecular Charge Transfer (ICT): The presence of both electron-donating (-OH) and electron-withdrawing (-CN, -NO₂) groups on the same aromatic ring suggests that this compound may exhibit ICT upon photoexcitation. This property is fundamental to the operation of donor-acceptor systems in solar cells. d-nb.info

Charge-Transfer Efficiency: The efficiency of moving an electron from a donor to an acceptor unit is a critical factor in the performance of OPVs. The HOMO-LUMO energy levels and their gap provide a first approximation of this efficiency. A well-aligned HOMO level with the anode work function and a LUMO level that facilitates electron transfer to an acceptor material are desirable. physchemres.orgaps.org

Non-linear Optical (NLO) Properties: Molecules with significant ICT often possess large hyperpolarizability values, making them candidates for NLO materials used in optoelectronics. physchemres.org

By modeling these properties, computational chemistry serves as a predictive tool to screen and design novel organic materials for high-efficiency electronic devices before undertaking costly and time-consuming synthesis. physchemres.org

Compound Names

Research Applications in Diverse Scientific Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 3-Hydroxy-4-nitrobenzonitrile and its derivatives have been investigated for a range of therapeutic applications. The presence of the nitro group, in particular, is often associated with significant biological activity.

Research has highlighted the potential of this compound derivatives as antimicrobial and anthelmintic agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting a foundation for the development of new antimicrobial drugs. biosynth.com For instance, 2-Hydroxy-4-nitrobenzonitrile has demonstrated antibacterial activity by interacting with pyochelin, a siderophore in Pseudomonas aeruginosa, thereby inhibiting bacterial protein synthesis. biosynth.com Furthermore, some pyrazoline derivatives have shown moderate antimicrobial activity and are considered lead molecules for synthesizing more effective compounds. turkjps.org

In the context of anthelmintic properties, a closely related compound, 3-iodo-4-hydroxy-5-nitrobenzonitrile (Nitroxynil), has demonstrated high efficacy against parasitic nematodes like Haemonchus contortus and trematodes such as Fasciola hepatica in domestic animals. google.comcabidigitallibrary.orgnbinno.com This suggests that the core structure of hydroxy-nitrobenzonitrile is a promising scaffold for developing new treatments for helminth infestations. google.com Nitroxynil functions by uncoupling oxidative phosphorylation in the mitochondria of the parasites. cabidigitallibrary.org

The potential for enzyme inhibition is another area of active research. For example, certain benzamide (B126) derivatives related to this structural class have been investigated as beta-secretase inhibitors for the potential treatment of Alzheimer's disease. google.com The electronic effects of the nitro group can facilitate interactions with enzymes, modulating their activity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into how molecular modifications influence their therapeutic potential. For example, in the development of antiviral agents, the position and nature of substituents on the phenyl ring of pleconaril (B1678520) derivatives, which can be synthesized from precursors like 4-hydroxy-3-nitrobenzonitrile (B1293937), have a direct impact on their activity spectrum against enteroviruses. nih.gov

Similarly, in the context of anticancer research, SAR analysis of fluorinated benzonitriles, including derivatives of this compound, has shown that the presence of the nitro group can significantly enhance a compound's potency against specific cancer cell lines. Studies on nitroaromatic compounds have also explored the relationship between their chemical structure and toxicity, which is vital for developing safe and effective therapeutic agents. dergipark.org.tr The substitution pattern on the nitrobenzene (B124822) ring has been shown to correlate with the compound's biological properties. researchgate.net Furthermore, research on nitrobenzyl carbamate (B1207046) prodrugs has demonstrated that the nature of the side chains affects their selectivity and activity in gene-directed enzyme prodrug therapy. researchgate.net

The versatile chemical nature of this compound makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. innospk.com The hydroxyl and nitro groups can be readily modified, allowing for the introduction of various functional groups to build diverse molecular architectures. For instance, the nitro group can be reduced to an amino group, a common step in the synthesis of many active pharmaceutical ingredients.

A significant application of a related compound, 4-hydroxy-3-nitrobenzonitrile, is in the synthesis of Febuxostat, a drug used to treat gout. google.comppj.org.ly This synthesis involves the conversion of the cyano group to a thioamide, followed by a series of reactions to build the final thiazole-containing structure. google.com The compound also serves as a starting material for creating various heterocyclic compounds, such as benzofuro-pyrimidine derivatives, which have shown promising biological activities. ijpsonline.com

Agrochemical Research and Development

The biological activity of nitroaromatic compounds extends to the field of agrochemicals, where they are investigated for their potential to protect crops from pests and weeds.

Derivatives of this compound are being explored for their potential as pesticides and herbicides. innospk.com The structural features that confer biological activity in a pharmaceutical context can often be translated to agrochemical applications. Research into nitrobenzene derivatives has been conducted to understand their pesticidal properties. dergipark.org.tr Some patented inventions describe molecules with insecticidal activity against a range of pests, including those in the phyla Arthropoda, Mollusca, and Nematoda, which can be synthesized from intermediates related to this compound. google.com The development of novel pesticides and herbicides often involves the synthesis of new chemical entities, and compounds like this compound serve as important building blocks in this process. For example, some diethyl substituted phenyl phosphates, which are a class of pesticides, have been studied to understand their structure-activity relationships. acs.org

Materials Science and Dye Chemistry

The chromophoric properties of this compound, arising from the nitro and hydroxyl groups on the aromatic ring, make it a compound of interest in materials science and the dye industry. ontosight.ai These functional groups can be utilized in the synthesis of new materials with specific optical or electronic properties. ontosight.ai

The compound is used in the fabrication of azo dyes and other colorants. innospk.com Its reactive nature allows it to be incorporated into larger polymer structures, potentially imparting specific functionalities to the resulting materials. ontosight.ai Research in this area explores the development of new dyes, pigments, and polymers with tailored properties. ontosight.ai

Role in the Synthesis of Azo Dyes and Other Colorants

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-). nih.gov The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or aniline (B41778) derivative. nih.govunb.ca

While specific examples detailing the use of this compound as the coupling component are not extensively documented in readily available literature, its chemical structure makes it a suitable candidate for this role. The electron-donating hydroxyl group activates the aromatic ring, facilitating electrophilic aromatic substitution by the diazonium salt. The general mechanism for such a reaction is well-established. nih.govscispace.com The resulting azo compound's color and properties would be influenced by the specific diazonium salt used and the inherent chromophoric and auxochromic effects of the nitrile and nitro groups on the this compound moiety. A related compound, 3-hydroxy-4-nitrobenzaldehyde (B145838), has been noted for its utility in the development of dyes and pigments. ontosight.ai

The synthesis process for azo dyes is a cornerstone of industrial organic chemistry, allowing for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, and blue. nih.govunb.ca

Development of Novel Functional Materials

The reactive functional groups of this compound make it a useful intermediate in the synthesis of more complex molecules and novel functional materials.

Pharmaceutical Intermediates: The compound is utilized in the synthesis of arylbenzoxazoles, which are investigated for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors. lookchem.com

Polymer Science: Related nitro-substituted phenols are explored for their role in material science. For instance, 2-Hydroxy-4-nitrobenzonitrile has been investigated as a potential stabilizer for polymers like polystyrene and polyurethane, which are susceptible to oxidative or hydrolytic degradation. biosynth.com Similarly, 3-hydroxy-4-nitrobenzaldehyde serves as an intermediate in creating new polymers. ontosight.ai

Analytical Chemistry Methodologies

In analytical chemistry, compounds are often sought for their specific reactivity or physical properties that allow for the detection or quantification of other substances.

Use as a Chemical Reagent or Marker in Various Chemical Assays

There is limited direct information on the use of this compound as a specific chemical reagent or marker in established assays. However, its functional groups suggest potential applications. The phenolic hydroxyl group can undergo derivatization reactions, and the nitro group can be electrochemically active, properties that can be exploited in analytical methods.

A related compound, 4-Hydroxy-3-nitrobenzonitrile, has been studied for its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The effectiveness of a MALDI matrix is dependent on its ability to absorb UV light and facilitate the ionization of analyte molecules, a role for which the nitroaromatic structure is suited. This suggests a potential area of investigation for this compound.

Environmental Chemistry and Fate Studies

Understanding the environmental behavior of synthetic chemicals is crucial for assessing their ecological impact.

Assessment of Stability and Reactivity in Ecosystems

Table 1: Chemical Reactivity and Stability

| Parameter | Information | Source Index |

|---|---|---|

| Chemical Stability | Stable under recommended storage conditions. | cymitquimica.com |

| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, exposure to moisture. | cymitquimica.com |

| Incompatible Materials | Strong oxidizing agents. | cymitquimica.com |

| Hazardous Decomposition Products | Can include nitrogen oxides and carbon monoxide upon thermal decomposition. | cymitquimica.comcoleparmer.com |

Environmental Toxicity and Degradation Pathways

Ecological data for this compound itself is largely unavailable. cymitquimica.com However, information on related compounds and the general class of nitroaromatics provides insight into its potential environmental impact.

Toxicity: A safety data sheet for the related isomer 4-Hydroxy-3-nitrobenzonitrile indicates that it is toxic to aquatic life with long-lasting effects. sigmaaldrich.com This suggests that this compound may also pose an environmental hazard.

Degradation: The environmental fate of nitroaromatic compounds is a significant area of study. epa.gov Degradation can occur through various pathways:

Photodegradation: The related compound 4-Hydroxy-3-nitrobenzonitrile is known to be a photoproduct formed from the degradation of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). canada.casigmaaldrich.com This indicates that phototransformation is a relevant pathway for this class of chemicals.

Biodegradation: The reduction of the nitro group to an amino group is a common initial step in the microbial degradation of nitroaromatic compounds. Furthermore, certain microorganisms, such as the bacterium Gordonia terrae, possess nitrilase enzymes that can hydrolyze nitrile groups, suggesting a potential biodegradation pathway for the nitrile functional group in this compound. researchgate.net

Table 2: Potential Environmental Fate of this compound

| Environmental Aspect | Finding/Inference | Source Index |

|---|---|---|

| Aquatic Toxicity | No specific data available; however, a related isomer is toxic to aquatic life with long-lasting effects. | cymitquimica.comsigmaaldrich.com |

| Persistence and Degradability | No specific data available. | cymitquimica.com |

| Potential Degradation Pathways | Photodegradation (inferred from related compounds), reduction of the nitro group, and enzymatic hydrolysis of the nitrile group are likely pathways. | canada.casigmaaldrich.comresearchgate.net |

Compound Reference Table

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies and Sustainable Production Methods

The development of efficient and environmentally benign methods for synthesizing 3-Hydroxy-4-nitrobenzonitrile is a key area of ongoing research. Traditional methods often involve nitration of p-hydroxybenzonitrile using strong acids like nitric and sulfuric acid, which can lead to over-nitration and the formation of unwanted byproducts. arkat-usa.org

Greener Synthetic Routes:

Emerging strategies are focused on improving the selectivity and sustainability of the synthesis. One promising approach involves the use of milder nitrating agents and alternative catalysts. For instance, indirect nitration using ammonium (B1175870) nitrate (B79036) and copper salts in acetic acid has demonstrated higher selectivity and yields of up to 90%.

Another innovative and sustainable approach is the electrosynthesis of nitriles from primary alcohols and ammonia. rsc.orgrsc.org This method avoids the use of harsh oxidizing agents and can be powered by renewable energy sources, aligning with the principles of green chemistry. rsc.orgrsc.org Research into the electrosynthesis of various nitriles, including those with functionalities similar to this compound, suggests a potential future direction for its production. rsc.org

Improved Reaction Conditions:

Recent studies have also focused on optimizing reaction conditions to improve efficiency. For example, a method for converting 4-hydroxy-3-nitrobenzaldehyde (B41313) to this compound has been developed using azidotrimethylsilane (B126382) in a specialized solvent mixture, achieving an 82% yield in just 45 minutes at room temperature. mdpi.com Microwave-assisted synthesis is another area being explored to accelerate reaction times and improve yields, as demonstrated in the conversion of 4-nitrobenzaldehyde (B150856) oxime to 4-nitrobenzonitrile. thieme-connect.com

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Relevant Compounds |

| Direct Nitration | Nitric acid, Sulfuric acid | Simple procedure | Risk of over-nitration, harsh conditions | 4-Hydroxy-3-nitrobenzonitrile (B1293937) arkat-usa.org |

| Indirect Nitration | Ammonium nitrate, Copper salts, Acetic acid | Higher selectivity, fewer by-products | More complex setup | 4-Hydroxy-3-nitrobenzonitrile |

| Schmidt Conversion | Azidotrimethylsilane, Triflic acid, Hexafluoro-2-propanol/Acetonitrile | High yield, rapid reaction at room temperature | Requires specialized reagents | 4-Hydroxy-3-nitrobenzonitrile mdpi.com |

| Electrosynthesis | Primary alcohols, Ammonia, Nickel catalyst | Sustainable, avoids harsh oxidants | Still in development for this specific compound | Various benzonitriles rsc.orgrsc.org |

| Microwave-Assisted Dehydration | Aldoxime, 8-Bromocaffeine, DBU, DMF | Rapid reaction times, high yields | Requires microwave reactor | 4-Nitrobenzonitrile thieme-connect.com |

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones.

Mechanistic Insights:

The conversion of aldehydes to nitriles, a key step in some synthetic routes, is thought to proceed through an azidohydrin intermediate. mdpi.com This intermediate then loses water to form diazoiminium ions, which can rearrange to form the nitrile. mdpi.com Advanced computational and experimental techniques are being employed to further elucidate these pathways.

Reaction Engineering and Optimization:

Reaction engineering principles are being applied to improve the industrial-scale production of this compound and related compounds. This includes optimizing parameters such as temperature, pressure, catalyst loading, and solvent systems. For example, in the synthesis of 2-fluoro-4-nitrobenzonitrile, a related compound, careful control of reaction conditions during diazotization and cyanation is critical for achieving high purity and yield. google.com The development of fed-batch reaction processes, as demonstrated in the biotransformation of 4-hydroxy-3-methoxybenzonitrile, offers a strategy for maximizing product yield and minimizing substrate inhibition. researchgate.net

Exploration of Novel Applications in High-Value Chemical Industries

While this compound is a known intermediate in the synthesis of pharmaceuticals like Febuxostat, a drug used to treat gout, researchers are actively exploring its potential in other high-value chemical sectors. ppj.org.lyinnospk.commedjpps.com

Pharmaceuticals and Agrochemicals:

The unique arrangement of hydroxyl, nitro, and nitrile functional groups makes this compound a valuable building block for creating diverse molecular architectures. innospk.com The nitro group can be readily reduced to an amine, providing a key reactive site for further derivatization in the synthesis of novel bioactive molecules. Its structural motifs are found in compounds being investigated for anticancer and antiviral properties. nih.govkuleuven.be Furthermore, its potential use in the development of new pesticides and herbicides is an area of active investigation. innospk.com

Dyes, Pigments, and Materials Science:

The chromophoric properties of this compound make it a candidate for use in the synthesis of azo dyes and other colorants. innospk.com Its derivatives are also being explored for applications in materials science, potentially as components of novel polymers or functional materials. ontosight.ai

| Industry | Application | Rationale |

| Pharmaceuticals | Intermediate for novel drug synthesis | Versatile scaffold for creating diverse bioactive molecules innospk.comnih.gov |

| Agrochemicals | Precursor for pesticides and herbicides | Potential for developing new crop protection agents innospk.com |

| Dyes and Pigments | Synthesis of azo dyes and other colorants | Chromophoric properties of the molecule innospk.com |

| Materials Science | Component of novel polymers and functional materials | Potential for creating materials with unique properties ontosight.ai |

Interdisciplinary Research with Biological and Environmental Sciences

The future of research on this compound will likely involve increased collaboration between chemists and scientists in the biological and environmental fields.

Biological Sciences:

Interdisciplinary research is essential for fully understanding the biological activity of derivatives of this compound. acs.org This includes detailed studies of their mechanisms of action at the molecular and cellular levels, as well as their pharmacokinetic and pharmacodynamic profiles. Such collaborations are crucial for the development of new and effective therapeutic agents. The study of how this compound and its derivatives interact with enzymes and other biological targets will continue to be a significant area of research. nih.gov

Environmental Sciences:

As with any chemical compound, understanding the environmental fate and potential impact of this compound and its byproducts is critical. researchgate.net Interdisciplinary research involving environmental scientists can help to develop more sustainable production processes and assess the biodegradability and potential toxicity of the compound and its derivatives. helsinki.fipathwaystoscience.orgnewprairiepress.org This knowledge is essential for ensuring that the benefits of this versatile chemical are realized in an environmentally responsible manner.

常见问题

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-4-nitrobenzonitrile with high purity?

- Methodological Answer : A two-step approach is recommended: (1) Nitration of 3-hydroxybenzonitrile using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. (2) Purification via recrystallization from ethanol/water mixtures, leveraging differences in solubility between nitro and hydroxyl groups. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization requires stoichiometric control of nitration agents to avoid over-nitration. Melting point verification (expected range: 79–81°C, similar to analogous nitriles ) ensures purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of -CN (sharp ~2220 cm⁻¹), -NO₂ (asymmetric stretch ~1520 cm⁻¹), and -OH (broad ~3300 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitro-substituted benzene) and hydroxyl protons (δ ~10 ppm, exchangeable with D₂O). For nitrile carbons, expect δ ~115 ppm in ¹³C NMR .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Ensure high-resolution data collection (θ > 25°) and validate hydrogen bonding between hydroxyl and nitro groups .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to environmental toxicity risks .

- Storage : Keep in airtight containers away from ignition sources; nitro groups may decompose under heat, releasing NOₓ gases .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound in acidic or basic media?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:

- pKa : Estimate hydroxyl proton acidity (predicted ~8–10, comparable to phenolic nitriles ).

- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack.

- Degradation Pathways : Simulate hydrolysis mechanisms under varying pH. Validate predictions with HPLC-MS to detect intermediates .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns.

- Hydrogen Bonding Analysis : Compare O-H···O/N distances with literature values for nitro-phenolic systems. Discrepancies may arise from solvent inclusion; confirm via PLATON’s SQUEEZE .

- Validation Tools : Cross-check with CCDC databases to ensure bond lengths/angles align with similar nitriles (e.g., 4-Methoxybenzonitrile ).

Q. How does the electronic environment of this compound influence its photochemical behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in acetonitrile; nitro groups typically absorb ~300–400 nm. Compare with TD-DFT calculations.

- Photostability Assay : Expose to UV light (254 nm) and monitor degradation via HPLC. Quenching studies using radical scavengers (e.g., TEMPO) identify reactive oxygen species involvement.

- Electron Paramagnetic Resonance (EPR) : Detect nitro radical anions under irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。